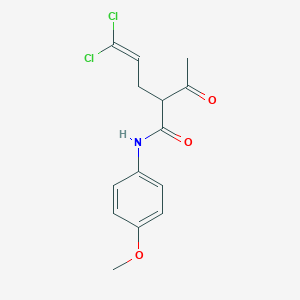![molecular formula C18H21ClO4 B4974739 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene, also known as CEEB, is a chemical compound that belongs to the family of benzene derivatives. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CEEB has been widely used in scientific research due to its unique properties, including its ability to act as a ligand for various receptors and enzymes.
作用機序
The mechanism of action of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene is not fully understood, but it is believed to act as a modulator for various receptors and enzymes. It has been shown to have agonistic or antagonistic effects on estrogen, androgen, and progesterone receptors, depending on the concentration and the presence of other ligands. This compound has also been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in breast cancer cells, possibly through its interaction with the estrogen receptor. This compound has also been shown to have anti-inflammatory effects, possibly through its interaction with the androgen receptor. Additionally, this compound has been shown to affect the expression of various genes involved in cell proliferation and differentiation.
実験室実験の利点と制限
One of the advantages of using 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene in lab experiments is its ability to act as a ligand for various receptors and enzymes, making it a valuable tool for studying the mechanisms of these targets. Additionally, this compound is relatively easy to synthesize and has a high purity. However, one of the limitations of using this compound is its potential to interact with other ligands and affect the results of the experiment. It is important to carefully design the experiment and control for any potential confounding factors.
将来の方向性
There are several future directions for the research on 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene. One possible direction is to investigate its potential as a therapeutic agent for breast cancer and other hormone-related cancers. Additionally, further research is needed to understand the mechanisms of this compound's interaction with various receptors and enzymes. Finally, the development of more selective ligands for these targets could lead to the development of more effective drugs with fewer side effects.
合成法
The synthesis of 1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene involves the reaction of 1-chloro-3-nitrobenzene with 2-(4-ethoxyphenoxy) ethylamine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with sodium hydroxide to obtain this compound.
科学的研究の応用
1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene has been extensively used in scientific research as a ligand for various receptors and enzymes. It has been shown to bind to the estrogen receptor, androgen receptor, and progesterone receptor, making it a valuable tool for studying the mechanisms of these receptors. Additionally, this compound has been used as a substrate for enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
特性
IUPAC Name |
1-chloro-3-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-2-21-16-6-8-17(9-7-16)22-12-10-20-11-13-23-18-5-3-4-15(19)14-18/h3-9,14H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOSGXKEFGUBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4974656.png)
![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![3-methyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974661.png)
![{4-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}methanol](/img/structure/B4974681.png)


![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4-pyrimidinol](/img/structure/B4974721.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4974728.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
